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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected 13C Nuclear

Magnetic Resonance (NMR) data for 2-(4-Methylphenoxy)benzaldehyde. Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

predicted dataset based on established chemical shift principles for analogous structures.

Furthermore, a detailed, generalized experimental protocol for the acquisition of 13C NMR data

for aromatic aldehydes and ethers is provided, alongside a logical workflow for spectral

analysis.

Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for 2-(4-
Methylphenoxy)benzaldehyde. These predictions are derived from typical chemical shift

ranges for carbons in similar electronic environments. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
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Carbon Atom
Predicted Chemical Shift

(ppm)
Description

C=O 190 - 195 Aldehyde Carbonyl

C2 155 - 160
Aromatic Carbon (bearing the

phenoxy group)

C1' 150 - 155

Aromatic Carbon (of the p-

cresol unit, bearing the ether

oxygen)

C4' 135 - 140

Aromatic Carbon (of the p-

cresol unit, bearing the methyl

group)

C6 133 - 138
Aromatic Carbon (ortho to the

aldehyde)

C4 128 - 133
Aromatic Carbon (para to the

phenoxy group)

C2'/C6' 128 - 133

Aromatic Carbons (ortho to the

methyl group in the p-cresol

unit)

C1 125 - 130
Aromatic Carbon (ipso to the

aldehyde group)

C3/C5 120 - 125
Aromatic Carbons (meta to the

aldehyde and phenoxy groups)

C3'/C5' 115 - 120

Aromatic Carbons (meta to the

methyl group in the p-cresol

unit)

CH3 20 - 25 Methyl Carbon

Disclaimer: These are computationally predicted values and may differ from experimental

results.
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Experimental Protocol for 13C NMR Spectroscopy
This section outlines a general yet detailed procedure for acquiring a high-quality 13C NMR

spectrum of an aromatic compound such as 2-(4-Methylphenoxy)benzaldehyde.

1. Sample Preparation:

Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of

interfering signals from impurities.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2-
(4-Methylphenoxy)benzaldehyde, Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-

d6) are suitable choices.

Concentration: A concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated

solvent is typically adequate for a standard 13C NMR experiment.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to

achieve good signal dispersion.

Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on

Bruker instruments) should be performed.

Pulse Width: Calibrate the 90° pulse width for 13C.

Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically

from 0 to 220 ppm.
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Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei, which is important for obtaining accurate integrations,

although less critical for qualitative analysis.

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is

required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an

adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free

Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive,

absorptive lineshape.

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the 13C NMR spectrum

of 2-(4-Methylphenoxy)benzaldehyde.
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Acquire 13C NMR Spectrum

Process Data (FT, Phasing, Baseline Correction)

Reference Spectrum to TMS (0 ppm)

Identify Aldehyde Carbonyl Signal (~190-195 ppm) Identify Aromatic Carbon Signals (~115-160 ppm)

Identify Aliphatic Methyl Signal (~20-25 ppm)

Compare with Predicted Shifts and Analogous Compounds

Assign Quaternary Carbons (C2, C1', C4', C1) Assign Protonated Aromatic Carbons

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for 13C NMR spectral analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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